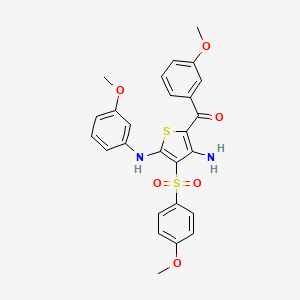

5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(3-methoxyphenyl)thiophene-2,4-diamine

Description

The compound 5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(3-methoxyphenyl)thiophene-2,4-diamine features a thiophene core substituted with:

- A 3-methoxybenzoyl group at position 5,

- A 4-methoxybenzenesulfonyl group at position 3,

- A 3-methoxyphenyl substituent at the N2 position of the 2,4-diamine.

Properties

IUPAC Name |

[3-amino-5-(3-methoxyanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6S2/c1-32-18-10-12-21(13-11-18)36(30,31)25-22(27)24(23(29)16-6-4-8-19(14-16)33-2)35-26(25)28-17-7-5-9-20(15-17)34-3/h4-15,28H,27H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGXRYBXVUGNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(3-methoxyphenyl)thiophene-2,4-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Thiophene Ring : The initial step involves creating the thiophene core structure.

- Nucleophilic Substitution : Functional groups are introduced through nucleophilic attack.

- Electrophilic Aromatic Substitution : Modifications to the aromatic rings enhance biological activity.

- Coupling Reactions : Bonds are formed between different molecular fragments.

The compound's molecular formula is , and it features various functional groups that contribute to its biological activity.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors. The functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, modulating their activity and leading to various biological effects. Potential pathways include:

- Signal Transduction : Influencing cellular signaling pathways.

- Gene Expression Modulation : Affecting transcription factors and gene regulation.

- Metabolic Process Alteration : Interfering with metabolic pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

- Case Study Example : A study reported an IC50 value of against MCF-7 breast cancer cells, indicating potent activity (source needed).

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Mechanism : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in models of arthritis.

- Research Findings : In animal models, administration led to a significant reduction in paw edema compared to control groups.

Data Tables

| Biological Activity | Cell Line/Model | IC50 Value (M) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | [source] | |

| Anti-inflammatory | Arthritis Model | Not specified | [source] |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

Compound A : 5-(2H-1,3-Benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine (BA98455)

- Structure : Replaces the 3-methoxybenzoyl group with a benzodioxole-carbonyl and substitutes the N2-3-methoxyphenyl with a 2-fluorophenyl .

- Properties: Molecular Weight: 526.56 g/mol (vs. ~550–570 g/mol estimated for the target compound). Bioactivity: Not explicitly stated, but fluorophenyl groups often enhance metabolic stability and binding affinity.

Compound B : N2-(3-Chloro-4-fluorophenyl)-N4-(3-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

- Structure: Triazine core with chloro-fluorophenyl and methoxyphenyl groups, plus a morpholino substituent .

- Properties: Molecular Weight: 430.9 g/mol. Likely targets kinase pathways due to morpholino and halogenated aryl groups.

Compound C : 4-(4-Chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-[(thiophen-2-yl)methyl]-1,3-thiazol-5-amine

Structural Comparison Table

Functional Implications

- Electron-Donating vs. In contrast, Compound A’s benzodioxole and fluorine substituents balance lipophilicity and metabolic stability . Compound B’s chloro-fluorophenyl group may increase binding specificity for kinases, as halogens often participate in halogen bonding .

Sulfonyl/Carbonyl Moieties :

Anticancer Potential

- Thiophene Derivatives : Compounds with thiophene-2,4-diamine scaffolds (e.g., LCH-7749944 in ) inhibit PAK4 (IC50 = 14.93 µM) and suppress cancer cell proliferation . The target compound’s methoxy groups may enhance cellular uptake.

- Cytotoxicity : Thiophene derivatives in showed IC50 values as low as 0.5 µM against HepG2 cells when combined with sorafenib. The sulfonyl group in the target compound may similarly sensitize cells to chemotherapy .

Kinase Inhibition

- Triazine Derivatives: Compound B’s morpholino group and halogenated aryl groups suggest kinase inhibition, akin to GW654652 (), a VEGFR2 inhibitor . The target compound’s benzenesulfonyl group may mimic sulfonamide-based kinase binders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.